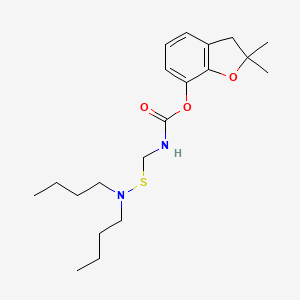
Carbosulfan
Cat. No. B8767035
M. Wt: 380.5 g/mol
InChI Key: FABFUHUAVHHSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04329293
Procedure details


Sulfur dioxide was passed through 30.2 g of a 50% solution of dibutylaminosulfenyl chloride (0.077 mole) in hexane until the solution had gained 2.8 g (0.044 mole). 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate (98%, 15.5 g, 0.069 mole) was added followed by dropwise addition of triethylamine (12.4 g, 0.123 mole) over a period of 28 minutes with stirring. Stirring was continued for about 18 hours. The mixture was cooled to 9.5° C., 31 ml of water and 40 ml of hexane were added, and the layers were separated. The organic layer was concentrated to yield 27.4 g of 94% (by hplc) 2,3-dihydro-2,2-dimethyl-7-benzofuranyl (dibutylaminothio)methylcarbamate (98% chemical yield).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Quantity
15.5 g
Type
reactant
Reaction Step Four





Identifiers


|
REACTION_CXSMILES
|
S(=O)=O.[CH2:4]([N:8]([CH2:11][CH2:12][CH2:13][CH3:14])[S:9]Cl)[CH2:5][CH2:6][CH3:7].[CH3:15][NH:16][C:17](=[O:30])[O:18][C:19]1[C:27]2[O:26][C:25]([CH3:29])([CH3:28])[CH2:24][C:23]=2[CH:22]=[CH:21][CH:20]=1.C(N(CC)CC)C>CCCCCC.O>[CH2:4]([N:8]([CH2:11][CH2:12][CH2:13][CH3:14])[S:9][CH2:15][NH:16][C:17](=[O:30])[O:18][C:19]1[C:27]2[O:26][C:25]([CH3:28])([CH3:29])[CH2:24][C:23]=2[CH:22]=[CH:21][CH:20]=1)[CH2:5][CH2:6][CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.077 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N(SCl)CCCC
|
Step Four
|
Name
|
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
|
Step Five
|
Name
|
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
9.5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N(SCNC(OC1=CC=CC=2CC(OC21)(C)C)=O)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
